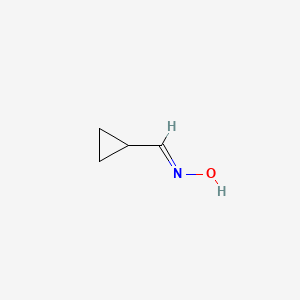

(NE)-N-(cyclopropylmethylidene)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxylamine is an inorganic compound with the formula NH2OH. It is used in organic synthesis to convert aldehydes and ketones to oximes, carboxylic acids and their derivatives to hydroxamic acids, and nitriles to amidoximes .

Synthesis Analysis

Hydroxylamine can be synthesized through the reaction of nitric oxide (NO) with hydrogen in different molecular solvents and in ionic liquids .Molecular Structure Analysis

The molecular structure of hydroxylamine consists of one nitrogen atom bonded to two hydrogen atoms and one hydroxyl group .Chemical Reactions Analysis

Hydroxylamine can undergo several oxidation-reduction reactions .Physical And Chemical Properties Analysis

Hydroxylamine is a white, crystalline solid that is very soluble in water .Scientific Research Applications

Synthesis of N-Heterocycles

(NE)-N-(cyclopropylmethylidene)hydroxylamine, as a type of O-cyclopropyl hydroxylamine, is useful in synthesizing N-heterocycles. These compounds can be synthesized through a [3,3]-sigmatropic rearrangement and are valuable in developing structurally diverse tetrahydroquinolines (Lovato, Bhakta, Ng, & Kürti, 2020).

Amination and Benzoylation

Another application is in the efficient amination and benzoylation of various substituted pyridines, leading to the creation of polysubstituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

Synthesis of Beta-Amino Acids

These hydroxylamines are also integral in the stereoselective synthesis of new beta-amino acids. This process involves a concerted cycloaddition mechanism, demonstrating significant pi-facial diastereoselection (Moglioni, Muray, Castillo, Alvarez-Larena, Moltrasio, Branchadell, & Ortuño, 2002).

Tricyclic Indole Scaffolds Assembly

These compounds are also pivotal in the assembly of diverse tricyclic indole scaffolds, where hydroxylamine derivatives act as bifunctional single-nitrogen sources. This process utilizes a cascade of alkyne insertion/C-H activation/amination (Fan, Hao, Yu, Ma, Liu, & Luan, 2020).

Synthesizing Complex Nitrogen-Containing Compounds

N,O-Disubstituted hydroxylamines are important intermediates in the synthesis of complex nitrogen-containing compounds, such as natural products and their analogs (Khlestkin & Mazhukin, 2003).

Delaying Senescence in Human Lung Fibroblasts

N-t-butyl hydroxylamine, a related compound, has been shown to delay senescence in human lung fibroblasts, suggesting potential biomedical applications (Atamna, Paler-Martinez, & Ames, 2000).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-(cyclopropylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-3-4-1-2-4/h3-4,6H,1-2H2/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDANBKPALOMEF-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66291-30-3 |

Source

|

| Record name | N-(cyclopropylmethylidene)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)

![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)

![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)

![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)